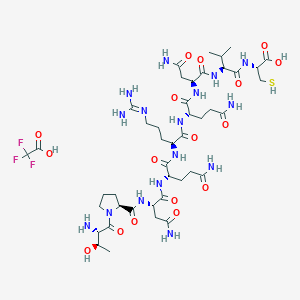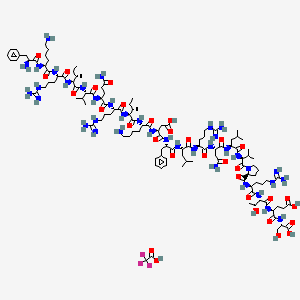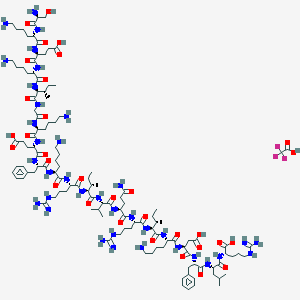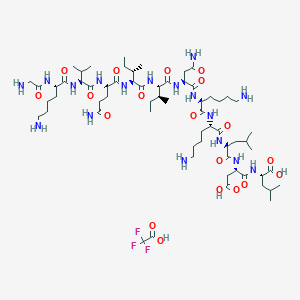
Ac-Tyr-Lys-NH2 Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Tyr-Lys-NH2 Trifluoroacetate, also known as TFA-Tyr-Lys-NH2, is an organic compound composed of a trifluoroacetate group attached to the amino acid tyrosine, followed by the amino acid lysine and an amide group. It is a small molecule inhibitor of cellular processes, and has been used to study the structure and function of various proteins, as well as in biochemical research.
科学的研究の応用
Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 has been used in a wide variety of scientific research applications. It has been used to study the structure and function of various proteins, including the p53 tumor suppressor protein, the nuclear receptor PPARγ, and the enzyme caspase-3. In addition, it has been used to study the regulation of gene expression, and to study the role of protein-protein interactions in signal transduction. Furthermore, it has been used to study the biochemical and physiological effects of various drugs and compounds.
作用機序
Target of Action
Ac-Tyr-Lys-NH2 Trifluoroacetate is a peptide compoundFor instance, α-Melanotropin (α-MSH), a peptide hormone isolated from the pituitary gland, has a similar structure . α-MSH is known to interact with melanocortin receptors, playing a principal role in pigmentation .
Mode of Action
Peptides like α-msh are known to interact with their targets (melanocortin receptors) to induce a variety of biological functions . These functions include regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .
Biochemical Pathways
Peptides like α-msh are known to affect various biochemical pathways through their interaction with melanocortin receptors .
Result of Action
Peptides like α-msh are known to have various effects, including pigmentation, regulation of hormone release, and effects on the immune response and cardiovascular system .
実験室実験の利点と制限
The advantages of using Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 in lab experiments are that it is a small molecule inhibitor, which makes it easier to use than larger compounds, and it is relatively easy to synthesize. In addition, it has been used in a wide variety of scientific research applications. The limitations of using Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 in lab experiments are that the mechanism of action is not fully understood, and it is not known if it has any long-term effects.
将来の方向性
There are a number of potential future directions for research into Ac-Tyr-Lys-NH2 TrifluoroacetateNH2. These include further investigation into the mechanism of action of the compound, as well as further research into the biochemical and physiological effects of the compound. In addition, further research could be conducted into the potential therapeutic applications of the compound, such as its potential anti-inflammatory, anti-apoptotic, and anti-cancer effects. Furthermore, further research could be conducted into the potential protective effects of the compound against oxidative stress. Finally, further research could be conducted into the potential use of the compound as an inhibitor of various enzymes and transcription factors.
合成法
The synthesis of Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 is a multi-step process. First, the amino acid tyrosine is reacted with trifluoroacetic anhydride in anhydrous dimethylformamide (DMF) to form the trifluoroacetylated tyrosine. This reaction is carried out at a temperature of 0°C, and the reaction is complete after one hour. The trifluoroacetylated tyrosine is then reacted with lysine in anhydrous DMF. This reaction is also carried out at 0°C, and is complete after one hour. Finally, the trifluoroacetylated tyrosine-lysine is reacted with an amide-forming reagent, such as N-methylmorpholine, in anhydrous DMF. This reaction is carried out at a temperature of 0°C and is complete after one hour.
生化学分析
Cellular Effects
Ac-Tyr-Lys-NH2 Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNOKFZJOCVPGJ-YYLIZZNMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














